molecular formula C14H14ClN3O3 B2360383 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 303997-36-6

2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B2360383
CAS No.: 303997-36-6
M. Wt: 307.73
InChI Key: CTHPDJDCCNRKSA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a compound that features a 1,2,4-triazole ring, which is a common motif in medicinal chemistry due to its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . Microwave-assisted synthesis has also been reported to be efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate involves interactions with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The specific molecular targets and pathways depend on the biological context and the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.

    Ribavirin: An antiviral drug with a triazole moiety.

Uniqueness

2-(4-chlorophenyl)-2-oxoethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is unique due to the combination of the 4-chlorophenyl group and the triazole ring, which may confer distinct biological activities and chemical reactivity compared to other triazole-containing compounds .

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-2-(1,2,4-triazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-14(2,18-9-16-8-17-18)13(20)21-7-12(19)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPDJDCCNRKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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